molecular formula C10H12FNO2 B13562911 Ethyl 2-amino-5-fluoro-4-methylbenzoate

Ethyl 2-amino-5-fluoro-4-methylbenzoate

Cat. No.: B13562911
M. Wt: 197.21 g/mol
InChI Key: GNWHXAGSTMMWKK-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-fluoro-4-methylbenzoate is an organic compound with the molecular formula C10H12FNO2 It is a derivative of benzoic acid, characterized by the presence of an ethyl ester group, an amino group, a fluorine atom, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-5-fluoro-4-methylbenzoate typically involves the esterification of 2-amino-5-fluoro-4-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzoates with different functional groups replacing the fluorine atom.

Scientific Research Applications

Ethyl 2-amino-5-fluoro-4-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, owing to its unique chemical structure and reactivity.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-fluoro-4-methylbenzoate involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with enzymes or receptors, while the fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then exert its effects on cellular pathways.

Comparison with Similar Compounds

Ethyl 2-amino-5-fluoro-4-methylbenzoate can be compared with other similar compounds, such as:

    Ethyl 4-amino-2-fluoro-5-methylbenzoate: Similar structure but different positions of the amino and fluorine groups.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 5-amino-4-fluoro-2-methylbenzoate: Different positions of the amino and fluorine groups.

These comparisons highlight the uniqueness of this compound in terms of its specific functional group arrangement, which can influence its reactivity and applications.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

ethyl 2-amino-5-fluoro-4-methylbenzoate

InChI

InChI=1S/C10H12FNO2/c1-3-14-10(13)7-5-8(11)6(2)4-9(7)12/h4-5H,3,12H2,1-2H3

InChI Key

GNWHXAGSTMMWKK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)F)C)N

Origin of Product

United States

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